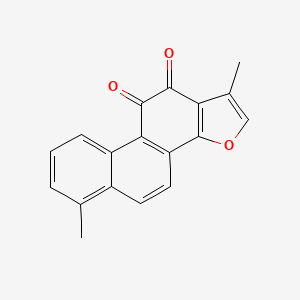

Tanshinone I

Description

Properties

IUPAC Name |

1,6-dimethylnaphtho[1,2-g][1]benzofuran-10,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12O3/c1-9-4-3-5-12-11(9)6-7-13-15(12)17(20)16(19)14-10(2)8-21-18(13)14/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIGAZQPHXLWMOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC3=C(C2=CC=C1)C(=O)C(=O)C4=C3OC=C4C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90972247 | |

| Record name | 1,6-Dimethylphenanthro[1,2-b]furan-10,11-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90972247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

568-73-0 | |

| Record name | Tanshinone I | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=568-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tanshinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000568730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tanshinone I | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16886 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,6-Dimethylphenanthro[1,2-b]furan-10,11-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90972247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TANSHINONE I | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03UUH3J385 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tanshinone I in Oncology: A Technical Guide to Its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tanshinone I (Tan I) is a lipophilic diterpene quinone and one of the primary bioactive constituents isolated from the root of Salvia miltiorrhiza Bunge (Danshen). Traditionally used in Chinese medicine for cardiovascular ailments, Tan I has emerged as a compound of significant interest in oncology due to its potent anti-tumor activities across a spectrum of cancer types.[1] This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound exerts its effects on cancer cells, focusing on the core signaling pathways, induction of programmed cell death, and cell cycle regulation.

Core Mechanisms of Action

This compound's anti-cancer effects are multifaceted, primarily revolving around the induction of apoptosis and autophagy, cell cycle arrest, and the inhibition of key signaling pathways that govern cell proliferation, survival, and metastasis.[1][2]

Induction of Apoptosis

A primary mechanism of Tan I is the induction of caspase-dependent apoptosis.[3][4] This is achieved through the modulation of the Bcl-2 family of proteins. Tan I treatment leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax, thereby increasing the Bax/Bcl-2 ratio. This shift in balance disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of the caspase cascade, including caspase-9 and the executioner caspase-3. Cleavage of downstream targets like PARP by activated caspase-3 ultimately leads to the systematic dismantling of the cell.

Cell Cycle Arrest

This compound has been shown to halt the progression of the cell cycle in various cancer cells. In breast cancer cell lines, for instance, Tan I can induce S phase arrest. This is accompanied by a decrease in the expression of proteins like cyclin B and an increase in cyclin A and cyclin E. Furthermore, Tan I can upregulate cyclin-dependent kinase (CDK) inhibitors such as p21 and p27, which play a crucial role in mediating cell cycle checkpoints. The specific phase of arrest can be cell-type dependent, with reports of G0/G1 arrest in MCF-7 cells and both S and G2/M arrest in MDA-MB-231 cells.

Modulation of Autophagy

Recent studies have highlighted the role of Tan I in modulating autophagy, a cellular self-degradation process. In ovarian cancer cells, Tan I promotes autophagy, which contributes to its anti-proliferative activity. This is evidenced by the increased expression of autophagy-related proteins like Beclin1 and ATG7, and the enhanced turnover of LC3-II. The induction of autophagy by Tan I is often linked to the inhibition of the PI3K/Akt/mTOR pathway. Tan I has also been found to regulate autophagic signaling through the activation of AMP-activated protein kinase (AMPK).

Key Signaling Pathways Modulated by this compound

This compound exerts its influence by targeting several critical signaling pathways that are frequently dysregulated in cancer.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. This compound has been consistently shown to inhibit this pathway in various cancers, including ovarian and breast cancer. By downregulating the phosphorylation of key components like PI3K, Akt, and mTOR, Tan I effectively shuts down this pro-survival signaling cascade. This inhibition contributes to both the induction of apoptosis and the promotion of autophagic cell death.

Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound.

JAK/STAT3 Pathway

The JAK/STAT3 signaling pathway is crucial for tumor cell proliferation, survival, and angiogenesis. This compound has been identified as a potent inhibitor of this pathway. It effectively reduces the phosphorylation of STAT3 at Tyr705, which is essential for its activation, dimerization, and nuclear translocation. This inhibition leads to the downregulation of STAT3 target genes involved in cell survival (e.g., Bcl-2) and metastasis (e.g., MMP-2, MMP-9). In some contexts, Tan I has been shown to abolish IL-6-mediated activation of the JAK/STAT3 pathway.

Caption: Inhibition of the JAK/STAT3 signaling pathway by this compound.

MAPK Pathways (ERK, JNK, p38)

The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38, play complex roles in cancer. The effect of Tan I on these pathways can be context-dependent. In some cancer cells, Tan I has been shown to suppress the ERK1/2 pathway, which is often associated with proliferation. Conversely, in chronic myeloid leukemia cells, Tan I activates the pro-apoptotic JNK pathway while inhibiting the ERK pathway. The activation of p38 MAPK has also been reported, which can contribute to apoptosis.

Quantitative Data Summary

The cytotoxic efficacy of this compound varies across different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for its potency.

| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) |

| K562 | Chronic Myeloid Leukemia | 29.62 | 24 |

| K562 | Chronic Myeloid Leukemia | 8.81 | 48 |

| U-2 OS | Osteosarcoma | ~1.0 - 1.5 | Not Specified |

| MOS-J | Osteosarcoma | ~1.0 - 1.5 | Not Specified |

Note: IC50 values are highly dependent on experimental conditions and should be considered as representative examples.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effect of this compound on cancer cells.

Methodology:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM). A vehicle control (e.g., DMSO) is also included.

-

Incubation: Cells are incubated with the compound for specific time points (e.g., 24, 48, 72 hours).

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value is calculated using dose-response curve fitting software.

Apoptosis Analysis (Annexin V/PI Staining by Flow Cytometry)

This method quantifies the percentage of apoptotic cells following treatment with this compound.

Methodology:

-

Cell Treatment: Cells are seeded in 6-well plates and treated with different concentrations of this compound for a specified duration.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Binding Buffer.

-

Staining: 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) are added to the cell suspension.

-

Incubation: The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.

-

Analysis: 400 µL of 1X Binding Buffer is added to each tube, and the samples are analyzed by flow cytometry within 1 hour. Early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and live cells (Annexin V-/PI-) are quantified.

Western Blot Analysis

This technique is used to detect changes in the expression and phosphorylation levels of specific proteins in key signaling pathways.

Methodology:

-

Protein Extraction: After treatment with this compound, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., p-Akt, Akt, p-STAT3, STAT3, Bcl-2, Bax, Caspase-3, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Band intensities are quantified using image analysis software and normalized to a loading control (e.g., β-actin).

Caption: General experimental workflow for studying this compound's effects.

Conclusion

This compound demonstrates significant potential as an anti-cancer agent through its ability to induce apoptosis and autophagy while arresting the cell cycle. Its efficacy is rooted in the targeted inhibition of critical pro-survival signaling pathways, most notably the PI3K/Akt/mTOR and JAK/STAT3 cascades. The comprehensive understanding of these mechanisms, supported by robust experimental data, is crucial for its continued development as a therapeutic candidate. Further research, including in vivo studies and combination therapies, will be vital in translating the promising preclinical findings of this compound into clinical applications for cancer treatment.

References

- 1. The mechanisms of tanshinone in the treatment of tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Anticancer Effect of Tanshinones on Female Breast Cancer and Gynecological Cancer [frontiersin.org]

- 3. This compound attenuates the malignant biological properties of ovarian cancer by inducing apoptosis and autophagy via the inactivation of PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The Anticancer Properties of Tanshinones and the Pharmacological Effects of Their Active Ingredients [frontiersin.org]

A Technical Guide to the Biological Activities of Tanshinone I and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tanshinone I is a lipophilic diterpene quinone extracted from the dried root of Salvia miltiorrhiza Bunge (Danshen), a perennial plant widely used in traditional Chinese medicine.[1] For centuries, Danshen has been utilized for the treatment of a variety of ailments, particularly cardiovascular diseases. Modern pharmacological research has identified this compound as one of the key bioactive constituents, exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, and cardiovascular protective effects.[1][2] This technical guide provides an in-depth overview of the biological activities of this compound and its derivatives, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Anticancer Activities

This compound has demonstrated significant anticancer potential across a range of cancer cell lines and in preclinical animal models. Its mechanisms of action are multifaceted, involving the induction of apoptosis and cell cycle arrest, as well as the inhibition of angiogenesis and metastasis.[2]

Induction of Apoptosis

This compound induces apoptosis, or programmed cell death, in various cancer cells. This is a critical mechanism for eliminating malignant cells. The pro-apoptotic effects of this compound are often mediated through the regulation of the Bcl-2 family of proteins and the activation of caspases.

Experimental Protocol: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This protocol is a standard method to quantify apoptosis by flow cytometry.

-

Cell Preparation:

-

Seed cancer cells in 6-well plates and culture until they reach 70-80% confluency.

-

Treat cells with varying concentrations of this compound or its derivatives for 24-72 hours. Include a vehicle-treated control group.

-

Harvest cells by trypsinization and collect the cell culture supernatant to include any floating apoptotic cells.

-

Wash the cells twice with cold phosphate-buffered saline (PBS).

-

-

Staining:

-

Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Annexin V binding buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting compensation and gates.

-

Data is analyzed to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

-

Cell Cycle Arrest

This compound can halt the progression of the cell cycle in cancer cells, preventing their proliferation. It has been shown to induce arrest at the G0/G1 and S phases of the cell cycle.

Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining

This protocol details the procedure for analyzing cell cycle distribution using PI staining and flow cytometry.

-

Cell Preparation:

-

Culture and treat cells with this compound as described in the apoptosis assay protocol.

-

Harvest and wash the cells with cold PBS.

-

-

Fixation:

-

Resuspend the cell pellet in 1 mL of cold 70% ethanol while gently vortexing.

-

Fix the cells at 4°C for at least 2 hours or overnight.

-

-

Staining:

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL PI and 100 µg/mL RNase A.

-

Incubate for 30 minutes at 37°C in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer.

-

The DNA content is measured, and the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using appropriate software.

-

Anti-Angiogenesis

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. This compound has been shown to inhibit angiogenesis both in vitro and in vivo.

Experimental Protocol: Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a widely used in vivo model to study angiogenesis.

-

Egg Preparation:

-

Incubate fertile chicken eggs at 37.5°C with 60-70% humidity for 3-4 days.

-

On day 3 or 4, create a small window in the eggshell to expose the CAM.

-

-

Sample Application:

-

Prepare sterile filter paper discs or silicone rings.

-

Apply a solution of this compound or its derivative onto the disc/ring. A vehicle control (e.g., DMSO) and a positive control (e.g., VEGF) should be included.

-

Place the disc/ring onto the CAM.

-

-

Incubation and Observation:

-

Seal the window and return the eggs to the incubator for 48-72 hours.

-

After incubation, fix the CAM with a methanol/acetone mixture.

-

Excise the CAM around the application area and place it on a petri dish.

-

Observe and photograph the blood vessels under a stereomicroscope.

-

-

Quantification:

-

Quantify angiogenesis by counting the number of blood vessel branch points within a defined area around the disc/ring.

-

Experimental Protocol: Matrigel Plug Assay

This is another common in vivo model to assess angiogenesis.

-

Preparation of Matrigel:

-

Thaw Matrigel on ice.

-

Mix Matrigel with the test compound (this compound or derivative) and an angiogenic factor (e.g., bFGF or VEGF). A control group with the vehicle and angiogenic factor should be included.

-

-

Injection:

-

Subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of mice.

-

-

Plug Excision and Analysis:

-

After 7-14 days, euthanize the mice and excise the Matrigel plugs.

-

The degree of angiogenesis can be quantified by measuring the hemoglobin content in the plugs using Drabkin's reagent.

-

Alternatively, the plugs can be fixed, sectioned, and stained for endothelial cell markers (e.g., CD31) for immunohistochemical analysis.

-

Quantitative Data on Anticancer Activities

| Compound | Cancer Cell Line | Assay | Result | Reference |

| This compound | SGC7901 (Gastric) | MTT | IC50: 5.8 µM | |

| HepG2 (Liver) | MTT | IC50: 7.2 µM | ||

| MDA-MB-231 (Breast) | MTT | IC50: 1.41 µM (for a pyridinium salt derivative) | ||

| HepG2 (Liver) | MTT | IC50: 1.63 µM (for a pyridinium salt derivative) | ||

| 22RV1 (Prostate) | MTT | IC50: 1.40 µM (for a pyridinium salt derivative) | ||

| This compound Derivative (a4) | MDA-MB-231 (Breast) | PI3Kα Inhibition | IC50: 9.24 µM |

Anti-inflammatory Activities

Chronic inflammation is a key factor in the development of many diseases, including cancer and cardiovascular disorders. This compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.

Experimental Protocol: Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6)

Enzyme-linked immunosorbent assay (ELISA) is a standard method for quantifying cytokine levels in cell culture supernatants or biological fluids.

-

Cell Culture and Treatment:

-

Culture macrophages (e.g., RAW 264.7) or other relevant cell types in 24-well plates.

-

Pre-treat the cells with various concentrations of this compound or its derivatives for 1-2 hours.

-

Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), for a specified time (e.g., 24 hours).

-

-

Sample Collection:

-

Collect the cell culture supernatant and centrifuge to remove any cellular debris.

-

-

ELISA Procedure:

-

Coat a 96-well plate with a capture antibody specific for TNF-α or IL-6 and incubate overnight.

-

Wash the plate and block non-specific binding sites.

-

Add the collected supernatants and standards to the wells and incubate.

-

Wash the plate and add a biotinylated detection antibody.

-

After another incubation and wash step, add streptavidin-horseradish peroxidase (HRP) conjugate.

-

Add a substrate solution (e.g., TMB) to develop the color.

-

Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cytokine concentrations based on the standard curve.

-

Quantitative Data on Anti-inflammatory Activities

| Compound | Cell Line | Mediator | Inhibition | Reference |

| This compound | Macrophages | IL-12 production | Inhibited | |

| Macrophages | PGE2 secretion | Inhibited | ||

| - | NO, TNF-α, IL-1β, IL-6 | Inhibited | ||

| Tanshinone Derivatives | J774A.1 Macrophages | Nitric Oxide Release | Significant inhibition |

Cardiovascular Protective Effects

This compound has been traditionally used to treat cardiovascular diseases, and modern research has substantiated its protective effects on the cardiovascular system.

Experimental Protocol: In Vitro Model of Myocardial Ischemia/Reperfusion Injury

The H9c2 cell line, derived from embryonic rat heart tissue, is a common model to study cardiac myocyte biology and injury.

-

Cell Culture:

-

Culture H9c2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).

-

-

Induction of Hypoxia/Reoxygenation (H/R) Injury:

-

To induce hypoxia, replace the normal culture medium with a glucose-free, serum-free medium and place the cells in a hypoxic chamber (e.g., 1% O2, 5% CO2, 94% N2) for a defined period (e.g., 4-6 hours).

-

For reoxygenation, replace the hypoxic medium with normal culture medium and return the cells to a normoxic incubator (95% air, 5% CO2) for a further period (e.g., 12-24 hours).

-

-

Treatment and Analysis:

-

Treat the cells with this compound or its derivatives before, during, or after the H/R insult.

-

Assess cell viability using the MTT assay.

-

Measure the release of lactate dehydrogenase (LDH) into the culture medium as an indicator of cell damage.

-

Evaluate apoptosis using the Annexin V/PI assay.

-

Signaling Pathways Modulated by this compound

The diverse biological activities of this compound are attributed to its ability to modulate multiple intracellular signaling pathways.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is common in cancer. This compound has been shown to inhibit this pathway, contributing to its anticancer effects.

Experimental Protocol: Western Blot Analysis of PI3K/Akt Pathway Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins.

-

Protein Extraction:

-

Treat cells with this compound as required.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K, Akt, and mTOR overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control.

-

References

Tanshinone I in Neuroinflammation: A Technical Guide to Core Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurodegenerative diseases. The activation of glial cells, particularly microglia and astrocytes, leads to the release of pro-inflammatory mediators, which can contribute to neuronal damage and disease progression. Tanshinone I, a lipophilic diterpene extracted from the root of Salvia miltiorrhiza (Danshen), has emerged as a promising therapeutic candidate due to its potent anti-inflammatory properties. This technical guide provides an in-depth overview of the core signaling pathways modulated by this compound in the context of neuroinflammation, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Signaling Pathways Modulated by this compound

This compound exerts its neuroprotective effects by intervening in key inflammatory signaling cascades. The primary pathways identified are the Nuclear Factor-kappa B (NF-κB) pathway and the NLRP3 inflammasome pathway.

The NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response in microglia.[1][2] Upon activation by stimuli such as lipopolysaccharide (LPS), the p65 subunit of NF-κB translocates to the nucleus, driving the expression of pro-inflammatory genes.[1] this compound has been shown to inhibit this critical step.[1]

In LPS-activated BV-2 microglial cells, this compound suppresses the expression of several pro-inflammatory M1 markers, including nitric oxide (NO), tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and IL-6.[1] Interestingly, it does not significantly affect the expression of some anti-inflammatory M2 markers like IL-10 and IL-1 receptor antagonist (IL-1Ra), suggesting a selective modulatory effect on microglial activation. This selective suppression of pro-inflammatory genes while partially preserving the anti-inflammatory phenotype highlights the therapeutic potential of this compound in neuroinflammatory conditions.

References

- 1. This compound selectively suppresses pro-inflammatory genes expression in activated microglia and prevents nigrostriatal dopaminergic neurodegeneration in a mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Tanshinone IIA Protects Against Cerebral Ischemia Reperfusion Injury by Regulating Microglial Activation and Polarization via NF-κB Pathway [frontiersin.org]

Tanshinone I: A Comprehensive Technical Guide to its Pharmacological Profile and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tanshinone I, a lipophilic diterpene quinone isolated from the rhizome of Salvia miltiorrhiza Bunge (Danshen), has emerged as a promising natural compound with a wide spectrum of pharmacological activities.[1][2][3] Traditionally used in Chinese medicine for cardiovascular ailments, modern research has unveiled its potent anti-cancer, anti-inflammatory, neuroprotective, and antioxidant properties. This technical guide provides an in-depth analysis of the pharmacological profile of this compound, its therapeutic potential, and the underlying molecular mechanisms. Detailed experimental protocols for key assays, quantitative data on its biological activities, and visualizations of the signaling pathways it modulates are presented to facilitate further research and drug development efforts.

Introduction

Salvia miltiorrhiza, commonly known as Danshen, has a long history of use in traditional Chinese medicine for the treatment of cardiovascular and cerebrovascular diseases.[1][2] this compound is one of the most abundant and biologically active lipophilic constituents of Danshen. Its multifaceted pharmacological effects have garnered significant scientific interest, positioning it as a lead compound for the development of novel therapeutics for a variety of diseases, including cancer, inflammatory disorders, and neurodegenerative diseases. This guide aims to provide a comprehensive resource for researchers and drug development professionals by consolidating the current knowledge on the pharmacological properties and therapeutic applications of this compound.

Pharmacological Profile

This compound exhibits a broad range of biological activities, which are summarized below.

Anti-Cancer Activity

This compound has demonstrated significant anti-tumor effects in a variety of cancer types, both in vitro and in vivo. Its anti-cancer mechanisms are multi-faceted and include the induction of apoptosis, inhibition of cell proliferation and angiogenesis, and suppression of tumor metastasis.

2.1.1. Induction of Apoptosis

This compound induces apoptosis in cancer cells through the modulation of key signaling pathways. It has been shown to activate caspase-3 and regulate the expression of Bcl-2 family proteins, leading to programmed cell death.

2.1.2. Inhibition of Cell Proliferation

This compound inhibits the proliferation of cancer cells by arresting the cell cycle at different phases. For instance, it can induce S phase arrest in breast cancer cells.

2.1.3. Anti-Angiogenic Effects

This compound has been found to inhibit tumor angiogenesis, a critical process for tumor growth and metastasis. It exerts its anti-angiogenic effects by inhibiting the proliferation, migration, and tube formation of vascular endothelial cells. It also suppresses the neovascularization of the chick chorioallantoic membrane (CAM) in a concentration-dependent manner.

2.1.4. Anti-Metastatic Activity

Studies have shown that this compound can inhibit the migration and invasion of cancer cells, key steps in the metastatic cascade.

Anti-Inflammatory Activity

This compound possesses potent anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory mediators such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in various inflammatory models. The anti-inflammatory effects are mediated, at least in part, through the inhibition of the NF-κB signaling pathway.

Neuroprotective Effects

This compound has demonstrated significant neuroprotective effects in models of cerebral ischemia-reperfusion injury. Pre-treatment with this compound has been shown to protect neurons from ischemic damage. Its neuroprotective mechanisms are linked to its anti-inflammatory and antioxidant properties.

Cardiovascular Protective Effects

Consistent with the traditional use of Danshen, this compound exhibits cardiovascular protective effects. It has been shown to protect against myocardial ischemia-reperfusion injury in animal models. The cardioprotective effects are attributed to its ability to inhibit necroptosis and activate the Akt/Nrf2 signaling pathway.

Antioxidant Activity

This compound possesses antioxidant properties, which contribute to its protective effects in various disease models. It can activate the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response.

Therapeutic Potential

The diverse pharmacological activities of this compound highlight its significant therapeutic potential for a range of diseases.

-

Cancer: Its potent anti-proliferative, pro-apoptotic, anti-angiogenic, and anti-metastatic properties make it a promising candidate for cancer therapy, either as a standalone agent or in combination with existing chemotherapeutics.

-

Inflammatory Diseases: Its ability to suppress the production of pro-inflammatory cytokines suggests its potential use in the treatment of chronic inflammatory conditions.

-

Neurodegenerative Diseases: Its neuroprotective effects in models of cerebral ischemia suggest its potential for the treatment of stroke and other neurodegenerative disorders.

-

Cardiovascular Diseases: Its cardioprotective effects in ischemia-reperfusion injury models support its traditional use and suggest its potential for the treatment of ischemic heart disease.

Quantitative Data

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| DU145 | Prostate Cancer | 3 - 6 | Not Specified | |

| HUVEC | - | ~2.5 | Not Specified | |

| HepG2 | Hepatocellular Carcinoma | 4.17 ± 0.27 | 48 | |

| L02 | Normal Liver Cells | 13.55 ± 1.32 | 48 |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Disease Model | Dosage | Route of Administration | Treatment Duration | Key Findings | Reference |

| Nude Mice | Human Breast Cancer Xenograft | 10 mg/kg | Intraperitoneal | Daily for 4-5 weeks | Markedly inhibited tumor growth. | |

| BALB/c Nude Mice | Human Hepatocellular Carcinoma Xenograft | 15 mg/kg | Not Specified | 7 days on, 9 days off, 7 days on | Synergistic anti-tumor effect with Adriamycin. | |

| SCID Mice | Non-Small Cell Lung Cancer Xenograft | Not Specified | Not Specified | 12 days | Reduced tumorigenicity by 85%. | |

| SD Rats | Myocardial Ischemia-Reperfusion | 10 mg/kg, 20 mg/kg | Intraperitoneal | 7 days | Improved cardiac function and alleviated injury. | |

| Gerbils | Cerebral Ischemia-Reperfusion | Not Specified | Pre-treatment | - | Protected pyramidal neurons from ischemic damage. | |

| Rats | Cerebral Infarction (MCAO) | Not Specified | Not Specified | - | Reduced infarct volume and improved neurological deficits. | |

| Mice | Osteosarcoma Xenograft | 10 mg/kg, 20 mg/kg | Not Specified | Not Specified | Suppressed tumor growth and metastasis. |

Table 3: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value | Route of Administration | Reference |

| Tmax | Not Specified | Oral | |

| Cmax | 0.25 - 80 ng/mL (linear range) | Oral | |

| AUC | Not Specified | Oral | |

| t1/2 | Not Specified | Oral | |

| Bioavailability | Low | Oral |

Signaling Pathways

This compound exerts its pharmacological effects by modulating multiple intracellular signaling pathways.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. This compound has been shown to inhibit this pathway in cancer cells, leading to cell cycle arrest and apoptosis.

JAK/STAT3 Pathway

The JAK/STAT3 pathway plays a critical role in cytokine signaling and is often aberrantly activated in cancer. This compound has been found to suppress the activation of the JAK/STAT3 pathway, thereby inhibiting tumor growth and metastasis.

NF-κB Pathway

The NF-κB pathway is a key regulator of inflammation. This compound exerts its anti-inflammatory effects by inhibiting the activation of the NF-κB pathway, leading to a reduction in the expression of pro-inflammatory genes.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for evaluating the pharmacological effects of this compound.

In Vitro Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cells.

-

Cell Seeding: Seed cancer cells (e.g., HepG2) in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1.25, 2.5, 5, 10, and 20 µM) for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3.5 hours.

-

Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 490 nm using a microplate reader.

Western Blot Analysis for Apoptosis-Related Proteins

This protocol is used to determine the effect of this compound on the expression of proteins involved in apoptosis.

-

Cell Lysis: Treat cancer cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate 10-30 µg of protein per lane on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved caspase-3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Anti-Tumor Study (Xenograft Mouse Model)

This protocol describes an in vivo model to evaluate the anti-tumor efficacy of this compound.

-

Animal Model: Use male BALB/c nude mice (4-6 weeks old).

-

Tumor Cell Implantation: Subcutaneously inject 1 × 10⁷ HepG2 human hepatocellular carcinoma cells into the right dorsal flank of each mouse.

-

Treatment: When tumors reach a palpable size, randomly divide the mice into treatment and control groups. Administer this compound (e.g., 15 mg/kg) via a specified route (e.g., intraperitoneal injection) according to a defined schedule (e.g., daily for 7 days, followed by a 9-day break, then another 7 days of treatment).

-

Monitoring: Monitor tumor growth by measuring tumor volume with calipers every few days. Also, monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint: At the end of the study, sacrifice the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, Western blot).

In Vitro Anti-Inflammatory Assay (ELISA)

This protocol is for measuring the inhibitory effect of this compound on the production of pro-inflammatory cytokines in macrophages.

-

Cell Culture: Culture RAW264.7 macrophage cells in a 96-well plate.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Supernatant Collection: After a specified incubation time, collect the cell culture supernatant.

-

ELISA: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

Conclusion

This compound is a pharmacologically versatile natural product with significant therapeutic potential. Its well-documented anti-cancer, anti-inflammatory, neuroprotective, and cardiovascular protective effects, coupled with a growing understanding of its molecular mechanisms of action, make it a compelling candidate for further preclinical and clinical investigation. The data and protocols presented in this technical guide are intended to serve as a valuable resource for the scientific community to accelerate the translation of this compound from a traditional remedy to a modern therapeutic agent. Further research focusing on improving its bioavailability and conducting rigorous clinical trials is warranted to fully realize its therapeutic promise.

References

- 1. Simultaneous determination of this compound, dihydrothis compound, tanshinone IIA and cryptotanshinone in rat plasma by liquid chromatography-tandem mass spectrometry: application to a pharmacokinetic study of a standardized fraction of Salvia miltiorrhiza, PF2401-SF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound inhibits tumor angiogenesis by reducing STAT3 phosphorylation at TYR705 and hypoxia-induced HIF-1α accumulation in both endothelial and tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

A Technical Guide to the Discovery, Isolation, and Analysis of Tanshinone I from Salvia miltiorrhiza

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salvia miltiorrhiza, also known as Danshen, is a perennial plant whose dried root has been a cornerstone of traditional Chinese medicine for centuries, primarily for treating cardiovascular and cerebrovascular diseases.[1][2] The therapeutic efficacy of Danshen is largely attributed to two main classes of secondary metabolites: water-soluble phenolic acids and fat-soluble diterpenoid quinone compounds known as tanshinones.[3]

Among the lipophilic constituents, Tanshinone I is a significant bioactive compound.[1][2] It is a natural diterpenoid quinone that presents as a red crystalline powder. Extensive pharmacological studies have revealed that this compound possesses a wide range of biological activities, including anti-tumor, anti-inflammatory, antioxidant, and neuroprotective effects. Its potential to modulate critical cellular signaling pathways has made it a subject of intense research for drug discovery and development. However, its clinical application has been somewhat limited by its low water solubility and bioavailability.

This guide provides a comprehensive overview of the discovery of this compound, detailed technical protocols for its extraction and isolation from Salvia miltiorrhiza, and methods for its quantification. It also explores the key signaling pathways modulated by this compound, offering valuable information for researchers in natural product chemistry, pharmacology, and drug development.

Discovery and Physicochemical Properties

The chemical components of Salvia miltiorrhiza were first investigated in the 1930s, when Japanese scholars isolated the liposoluble compounds this compound and Tanshinone II. This compound is one of the primary active components of Danshen, accounting for a significant portion of the alcohol extract from the plant's roots.

Physicochemical and Spectroscopic Data

The structural elucidation and characterization of this compound have been established through various spectroscopic techniques. The key properties are summarized below.

| Property | Value | References |

| Molecular Formula | C₁₈H₁₂O₃ | |

| Molecular Weight | 276.29 g/mol | |

| Appearance | Red crystalline powder | |

| UV-Vis λmax (MeOH) | 222, 266, 352, 448 nm | |

| ¹H-NMR (CDCl₃) | δ 7.63 (d, J=8.5 Hz, 1H), 7.52 (d, J=8.5 Hz, 1H), 7.27 (s, 1H), 6.78 (s, 1H), 3.14 (s, 3H), 2.75-2.85 (m, 2H), 1.85-1.95 (m, 2H) | |

| ¹³C-NMR | Key signals available in literature | |

| Mass Spectrometry | ESI-MS m/z 277 [M+H]⁺ |

Experimental Protocols: Isolation and Purification

The isolation of this compound from Salvia miltiorrhiza involves a multi-step process of extraction and purification. Various methods have been developed to optimize yield and purity.

Extraction Methodologies

Tanshinones are lipophilic, making them extractable with organic solvents. Common methods include solvent reflux, ultrasonic-assisted extraction (UAE), and supercritical fluid extraction (SFE). UAE is often preferred as it is efficient and reduces the risk of thermal degradation of the compounds.

Protocol 3.1.1: Ultrasonic-Assisted Extraction (UAE)

-

Preparation: Oven-dry the roots of Salvia miltiorrhiza at 40°C and grind them into a fine powder.

-

Extraction: Weigh 10 g of the dried powder and place it into a flask. Add 200 mL of methanol (a 1:20 solid-to-liquid ratio).

-

Ultrasonication: Place the flask in an ultrasonic bath and sonicate for 30 minutes at room temperature. Studies have shown that extraction amounts increase significantly with sonication time up to 30 minutes.

-

Filtration: After sonication, filter the mixture through Whatman No. 1 filter paper.

-

Concentration: Evaporate the methanol from the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Storage: Store the dried crude extract at 4°C in a desiccator until further purification.

Purification Methodologies

Purification of the crude extract is essential to isolate this compound from other co-extracted tanshinones (like Tanshinone IIA and Cryptotanshinone) and impurities. High-Speed Counter-Current Chromatography (HSCCC) is a highly effective one-step method for separating multiple tanshinones with high purity.

Protocol 3.2.1: High-Speed Counter-Current Chromatography (HSCCC) Purification

-

Solvent System Preparation: Prepare a two-phase solvent system consisting of light petroleum-ethyl acetate-methanol-water at a volume ratio of (6:4:6.5:3.5). Equilibrate the mixture in a separation funnel at room temperature and separate the upper and lower phases.

-

HSCCC Instrument Setup:

-

Use the upper phase as the stationary phase and the lower phase as the mobile phase.

-

Fill the entire HSCCC column with the stationary phase (upper phase).

-

Set the apparatus to rotate at 850 rpm.

-

-

Sample Injection: Dissolve 400 mg of the crude extract in 10 mL of the mobile phase (lower phase). Inject the sample solution into the column.

-

Elution: Pump the mobile phase into the column at a flow rate of 2.0 mL/min.

-

Fraction Collection: Monitor the effluent with a UV detector at 254 nm and collect fractions based on the chromatogram peaks.

-

Analysis and Identification: Analyze the collected fractions corresponding to this compound using High-Performance Liquid Chromatography (HPLC) and confirm the structure using NMR spectroscopy.

Visualization of Workflows and Pathways

Experimental Workflow for this compound Isolation

The following diagram illustrates the comprehensive workflow for extracting and purifying this compound from its natural source.

This compound Modulated Signaling Pathway

This compound exerts its potent anti-tumor effects by modulating several key cellular signaling pathways. One of the most significant is the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation. This compound has been shown to inhibit this pathway, leading to the induction of apoptosis in cancer cells.

Quantitative Analysis

Accurate quantification of this compound is critical for quality control of herbal preparations and for pharmacological studies. HPLC with UV detection is the most common method.

HPLC Quantification Protocol

A validated method for the simultaneous quantification of this compound, Tanshinone IIA, and Cryptotanshinone is as follows:

-

Chromatographic System: An HPLC system equipped with a UV-Vis detector.

-

Column: C18 column (e.g., 4.6 × 150 mm, 5 µm).

-

Mobile Phase: Methanol-water (78:22, v/v) containing 0.5% acetic acid.

-

Flow Rate: 0.5 mL/min.

-

Detection Wavelength: 254 nm.

-

Standard Preparation: Prepare a stock solution of purified this compound standard in methanol (e.g., 0.2 mg/mL). Create a series of dilutions to generate a calibration curve (e.g., 0.1-500.0 µg/mL).

-

Sample Preparation: Prepare the extract as described in Protocol 3.1.1 and dilute it with methanol to a concentration within the linear range of the calibration curve.

-

Injection Volume: 5 µL.

-

Quantification: Calculate the concentration of this compound in the sample by comparing its peak area to the standard calibration curve.

Yield and Content Data

The content of this compound can vary depending on the source of the Salvia miltiorrhiza and the extraction and purification methods employed.

| Method / Source | This compound Content / Yield | Reference |

| Ultrasonic Extraction (Methanol) | 0.0091 mg/g of dried root | |

| HSCCC Purification | 16.2 mg from 400 mg of crude extract (4.05% yield) | |

| LC-MS/MS Analysis (Lam Dong sample) | 4.4286 µg/mg (0.44%) | |

| HPLC Analysis | 2.15 µmol/g | |

| Content in various origins (Range) | 0.132 mg/g to 1.090 mg/g |

Conclusion

This compound remains a compound of significant scientific interest due to its diverse pharmacological profile. This guide has provided a detailed technical framework covering its discovery, isolation, and analysis. The outlined protocols for ultrasonic-assisted extraction and HSCCC purification offer robust and efficient methods for obtaining high-purity this compound for research purposes. Furthermore, the visualization of its inhibitory action on the PI3K/Akt signaling pathway highlights one of the key mechanisms behind its anti-cancer properties. Continued research and refinement of these methodologies will be crucial for unlocking the full therapeutic potential of this valuable natural product.

References

- 1. Frontiers | Research and Development of Natural Product this compound: Pharmacology, Total Synthesis, and Structure Modifications [frontiersin.org]

- 2. Research and Development of Natural Product this compound: Pharmacology, Total Synthesis, and Structure Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Pharmacological Review of Tanshinones, Naturally Occurring Monomers from Salvia miltiorrhiza for the Treatment of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Anti-inflammatory Effects of Tanshinone I: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tanshinone I, a lipophilic diterpene quinone isolated from the rhizome of Salvia miltiorrhiza Bunge (Danshen), has garnered significant scientific interest for its diverse pharmacological activities. Among these, its potent anti-inflammatory properties observed in various in vitro models are particularly noteworthy. This technical guide provides an in-depth overview of the in vitro anti-inflammatory effects of this compound, focusing on its mechanisms of action, experimental validation, and the signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Core Mechanisms of Anti-inflammatory Action

This compound exerts its anti-inflammatory effects through a multi-pronged approach, primarily by inhibiting the production of pro-inflammatory mediators and modulating key intracellular signaling cascades. In vitro studies have demonstrated its efficacy in various cell types, most notably in lipopolysaccharide (LPS)-stimulated macrophages, which are central players in the inflammatory response.

The principal mechanisms of action include:

-

Inhibition of Pro-inflammatory Mediators: this compound has been shown to suppress the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).

-

Modulation of Inflammatory Signaling Pathways: The compound interferes with the activation of critical signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

-

Activation of the Nrf2 Antioxidant Response: this compound activates the Nuclear factor erythroid 2-related factor 2 (Nrf2), a key transcription factor that regulates the expression of antioxidant and cytoprotective genes.

-

Inhibition of the NLRP3 Inflammasome: It has been shown to suppress the activation of the NOD-like receptor protein 3 (NLRP3) inflammasome, a multi-protein complex that plays a crucial role in the innate immune response by activating caspase-1 and processing pro-inflammatory cytokines.

Quantitative Data Summary

The following tables summarize the quantitative data on the in vitro anti-inflammatory effects of this compound from various studies.

Table 1: Inhibition of Pro-inflammatory Mediators by this compound

| Cell Line | Stimulant | Mediator | IC50 Value / % Inhibition | Reference |

| RAW 264.7 Macrophages | LPS | PGE2 | 38 µM | [1] |

| RAW 264.7 Macrophages | LPS | NO | Inhibition observed | [2] |

| RAW 264.7 Macrophages | LPS | TNF-α | Inhibition observed | [2] |

| RAW 264.7 Macrophages | LPS | IL-1β | Inhibition observed | [2] |

| RAW 264.7 Macrophages | LPS | IL-6 | Inhibition observed | [2] |

Table 2: Effects of this compound on Signaling Pathways

| Cell Line | Pathway | Effect | Method of Detection | Reference |

| RAW 264.7 Macrophages | NF-κB | Inhibition of p65 nuclear translocation | Western Blot | |

| HBE cells | Nrf2 | Activation and nuclear translocation | Western Blot, Luciferase Reporter Assay | |

| Macrophages | NLRP3 Inflammasome | Suppression of activation | Western Blot, ELISA | |

| H9C2 cells | MAPK (p38, ERK1/2, JNK) | Inhibition of phosphorylation | Western Blot |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the in vitro anti-inflammatory effects of this compound.

Cell Culture and Treatment

-

Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment Protocol: Cells are typically pre-treated with various concentrations of this compound (dissolved in DMSO, final concentration of DMSO is usually kept below 0.1%) for 1-2 hours before stimulation with an inflammatory agent like Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours).

Cell Viability Assay (MTT Assay)

This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 24 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

Nitric Oxide (NO) Production Assay (Griess Assay)

-

Collect the cell culture supernatant after treatment with this compound and/or LPS.

-

Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate the mixture at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.

Prostaglandin E2 (PGE2) Measurement (ELISA)

-

Collect the cell culture supernatant after treatment.

-

Measure the concentration of PGE2 in the supernatant using a commercial enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

Pro-inflammatory Cytokine Measurement (ELISA)

-

Collect the cell culture supernatant after treatment.

-

Measure the concentrations of TNF-α, IL-1β, and IL-6 in the supernatant using specific commercial ELISA kits according to the manufacturer's protocols.

Western Blot Analysis for Signaling Proteins

This technique is used to determine the expression and phosphorylation status of key proteins in signaling pathways like NF-κB and MAPK.

-

Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-ERK, ERK, p-JNK, JNK, Nrf2, and β-actin as a loading control) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

RNA Extraction and Real-Time Quantitative PCR (RT-qPCR)

This method is used to quantify the mRNA expression levels of pro-inflammatory cytokines.

-

RNA Extraction: Extract total RNA from the treated cells using a commercial RNA isolation kit (e.g., TRIzol reagent) according to the manufacturer's protocol.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

RT-qPCR: Perform real-time PCR using a qPCR system with SYBR Green or TaqMan probes and specific primers for TNF-α, IL-1β, IL-6, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

-

Data Analysis: Analyze the data using the 2^-ΔΔCt method to determine the relative fold change in gene expression.

Signaling Pathways and Visualizations

The anti-inflammatory effects of this compound are intricately linked to its ability to modulate key signaling pathways. The following diagrams, generated using the DOT language, illustrate these interactions.

Caption: Overview of this compound's anti-inflammatory mechanisms.

Caption: General experimental workflow for in vitro studies.

Conclusion

This compound demonstrates significant and multifaceted anti-inflammatory effects in vitro. Its ability to inhibit the production of key inflammatory mediators and modulate critical signaling pathways, including NF-κB, MAPK, Nrf2, and the NLRP3 inflammasome, underscores its potential as a therapeutic agent for inflammatory diseases. The experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development of this compound and its derivatives as novel anti-inflammatory drugs. Future studies should focus on elucidating the precise molecular targets of this compound and translating these promising in vitro findings into in vivo models of inflammation.

References

Tanshinone I: A Potential Therapeutic Agent for Cardiovascular Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Tanshinone I, a lipophilic diterpene isolated from the rhizome of Salvia miltiorrhiza (Danshen), has garnered significant scientific interest for its potential therapeutic applications in cardiovascular diseases (CVDs).[1][2] Traditional Chinese medicine has long utilized Danshen for circulatory ailments, and modern research is now elucidating the molecular mechanisms underlying the cardioprotective effects of its bioactive components.[2] This technical guide provides a comprehensive overview of the current understanding of this compound as a potential agent for CVDs, with a focus on its mechanisms of action, quantitative experimental data, and detailed experimental protocols.

Mechanisms of Action

This compound exerts its cardiovascular protective effects through a multi-pronged approach, primarily by mitigating oxidative stress, inflammation, and apoptosis in cardiomyocytes and vascular cells.[2][3] These effects are mediated through the modulation of key signaling pathways.

Anti-Oxidative Stress Effects

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems, is a major contributor to the pathophysiology of various CVDs. This compound has been shown to enhance the endogenous antioxidant capacity of cardiomyocytes by activating the Akt/Nrf2 signaling pathway. This leads to the upregulation of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H: quinone oxidoreductase-1 (NQO-1), which play a crucial role in detoxifying ROS.

Anti-Inflammatory Effects

Inflammation is a key process in the initiation and progression of atherosclerosis and contributes to myocardial injury following ischemia-reperfusion. This compound has demonstrated potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This is achieved, in part, through the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response.

Anti-Apoptotic and Anti-Necroptotic Effects

This compound protects cardiomyocytes from programmed cell death, including apoptosis and necroptosis. It has been shown to inhibit the expression of pro-apoptotic proteins while up-regulating anti-apoptotic proteins. Furthermore, this compound can suppress necroptosis, a form of programmed necrosis, by inhibiting the RIP1/RIP3/MLKL signaling pathway.

Signaling Pathways

The cardioprotective effects of this compound are orchestrated through the modulation of several critical intracellular signaling pathways.

Caption: Key signaling pathways modulated by this compound in cardiovascular protection.

Quantitative Data

The following tables summarize the quantitative data from various in vitro and in vivo studies on the effects of this compound in models of cardiovascular disease.

In Vitro Studies

| Cell Line | Model | Treatment | Concentration (µM) | Outcome | Percentage Change | Reference |

| H9c2 | t-BHP induced oxidative stress | This compound | 0.25, 0.5, 1 | Increased cell viability | Dose-dependent increase | |

| H9c2 | t-BHP induced oxidative stress | This compound | 1 | Decreased ROS generation | Significant reduction | |

| H9c2 | TBHP-induced oxidative stress | This compound | 0.625, 1.25, 2.5 | Increased cell viability | Dose-dependent increase | |

| H9c2 | TBHP-induced oxidative stress | This compound | 0.625, 1.25, 2.5 | Decreased apoptosis | Dose-dependent decrease | |

| H9c2 | t-BHP induced oxidative stress | This compound | 1 | Increased SOD activity | Significant increase | |

| H9c2 | t-BHP induced oxidative stress | This compound | 1 | Decreased MDA level | Significant decrease |

In Vivo Studies

| Animal Model | Disease Model | Treatment | Dosage (mg/kg) | Outcome | Percentage Change | Reference |

| SD Rats | Myocardial Ischemia/Reperfusion | This compound | 10, 20 | Reduced infarct size | Dose-dependent reduction | |

| SD Rats | Myocardial Ischemia/Reperfusion | This compound | 20 | Decreased serum TNF-α | Significant reduction | |

| SD Rats | Myocardial Ischemia/Reperfusion | This compound | 20 | Decreased serum IL-6 | Significant reduction | |

| SD Rats | Myocardial Ischemia/Reperfusion | This compound | 20 | Increased SOD activity | Significant increase | |

| SD Rats | Myocardial Ischemia/Reperfusion | This compound | 20 | Decreased MDA level | Significant decrease |

Pharmacokinetic Data (Rats)

| Compound | Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference |

| This compound | Oral | 100 | ~20 | ~2 | ~150 |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of research findings.

In Vitro Experimental Workflow

References

- 1. Tanshinone-IIA inhibits myocardial infarct via decreasing of the mitochondrial apoptotic signaling pathway in myocardiocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound exerts cardiovascular protective effects in vivo and in vitro through inhibiting necroptosis via Akt/Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | this compound Inhibits Oxidative Stress–Induced Cardiomyocyte Injury by Modulating Nrf2 Signaling [frontiersin.org]

Neuroprotective Effects of Tanshinone I in Parkinson's Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra.[1][2] Current therapeutic strategies primarily focus on symptomatic relief. Tanshinone I (T-I), a lipophilic diterpene extracted from the root of Salvia miltiorrhiza (Danshen), has emerged as a promising neuroprotective agent based on preclinical studies.[3][4] This technical guide provides a comprehensive overview of the neuroprotective effects of this compound in various Parkinson's disease models, with a focus on quantitative data, detailed experimental protocols, and the underlying molecular mechanisms. Tanshinones, as a class of bioactive compounds, have demonstrated beneficial effects in laboratory and animal studies through mechanisms such as antioxidative stress, anti-inflammatory activity, and inhibition of neuronal apoptosis.[3]

Quantitative Data Summary

The neuroprotective efficacy of this compound has been quantified in several key studies. The following tables summarize the significant findings from in vitro and in vivo models of Parkinson's disease.

Table 1: In Vitro Neuroprotective Effects of this compound in a 6-OHDA-Induced SH-SY5Y Cell Model of Parkinson's Disease

| Parameter | Model | Treatment | Concentration of T-I (µM) | Result | Reference |

| Cell Viability (MTT Assay) | 6-OHDA-treated SH-SY5Y cells | Pretreatment with T-I | 1, 2.5, 5 | Dose-dependent reduction in 6-OHDA-induced cell death. | , |

| LDH Release | 6-OHDA-treated SH-SY5Y cells | Pretreatment with T-I | 1, 2.5, 5 | Significant decrease in lactate dehydrogenase release compared to 6-OHDA alone. | , |

| Apoptosis (Flow Cytometry) | 6-OHDA-treated SH-SY5Y cells | Pretreatment with T-I | 1, 2.5, 5 | Reduction in the percentage of apoptotic cells. | , |

| Reactive Oxygen Species (ROS) | 6-OHDA-treated SH-SY5Y cells | Pretreatment with T-I | Not specified | Attenuation of the increase in ROS caused by 6-OHDA. | , |

| Nrf2 Protein Levels | 6-OHDA-treated SH-SY5Y cells | Pretreatment with T-I | Not specified | Increase in nuclear factor erythroid-2-related factor 2 (Nrf2) protein levels. |

Table 2: In Vivo Neuroprotective Effects of this compound in a MPTP-Induced Mouse Model of Parkinson's Disease

| Parameter | Model | Treatment | Dosage of T-I (mg/kg) | Result | Reference |

| Motor Function (Rotarod Test) | MPTP-intoxicated C57BL/6 mice | Oral administration | 10 | Improvement in motor functions. | |

| Striatal Neurotransmitters (HPLC-ECD) | MPTP-intoxicated C57BL/6 mice | Oral administration | 10 | Normalization of striatal dopamine and its metabolites. | |

| Dopaminergic Neuron Protection (Immunohistochemistry) | MPTP-intoxicated C57BL/6 mice | Oral administration | 10 | Protection of dopaminergic neurons (tyrosine hydroxylase expression). | |

| Microglial Activation (Immunohistochemistry) | MPTP-intoxicated C57BL/6 mice | Oral administration | 10 | Modulation of MPTP-induced microglial activation. | |

| Pro-inflammatory Cytokines (ELISA) | MPTP-intoxicated C57BL/6 mice | Oral administration | 10 | Attenuation of the increase in TNF-α. | |

| Anti-inflammatory Cytokines (ELISA) | MPTP-intoxicated C57BL/6 mice | Oral administration | 10 | Reserved the increase of IL-10 concentration. |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections describe the key experimental protocols employed in the cited studies.

In Vitro Model: 6-OHDA-Induced Neurotoxicity in SH-SY5Y Cells

-

Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

This compound Treatment: this compound is dissolved in a vehicle such as DMSO to create a stock solution. Cells are pre-treated with varying concentrations of T-I (e.g., 1, 2.5, and 5 µM) for a specified duration before the addition of the neurotoxin.

-

Induction of Neurotoxicity: 6-hydroxydopamine (6-OHDA) is added to the cell culture medium at a final concentration (e.g., 100 µM) to induce oxidative stress and cell death, mimicking Parkinson's disease pathology.

-

Assessment of Neuroprotection:

-

Cell Viability: The MTT assay is used to measure the metabolic activity of viable cells.

-

Cell Death: Lactate dehydrogenase (LDH) release into the culture medium is quantified as an indicator of cytotoxicity.

-

Apoptosis: Flow cytometry analysis after staining with Annexin V and propidium iodide is performed to quantify apoptotic and necrotic cells.

-

Oxidative Stress: Intracellular reactive oxygen species (ROS) levels are measured using fluorescent probes like DCFH-DA.

-

In Vivo Model: MPTP-Induced Neurodegeneration in Mice

-

Animal Model: C57BL/6 mice are commonly used for the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) model of Parkinson's disease.

-

This compound Administration: T-I is administered to the mice, typically via oral gavage, at a specific dose (e.g., 10 mg/kg daily) for a set period before and/or after MPTP intoxication.

-

MPTP Intoxication: Mice are injected with MPTP to induce the degeneration of dopaminergic neurons in the substantia nigra.

-

Behavioral Analysis: Motor coordination and balance are assessed using the rotarod test.

-

Neurochemical Analysis: High-performance liquid chromatography with electrochemical detection (HPLC-ECD) is used to measure the levels of dopamine and its metabolites in the striatum.

-

Immunohistochemistry: Brain sections are stained for tyrosine hydroxylase (TH) to visualize and quantify the survival of dopaminergic neurons in the substantia nigra and striatum. IBA-1 staining is used to assess microglial activation.

-

Cytokine Measurement: Enzyme-linked immunosorbent assay (ELISA) is performed on brain tissue homogenates to measure the concentrations of pro- and anti-inflammatory cytokines like TNF-α and IL-10.

Signaling Pathways and Experimental Workflows

The neuroprotective effects of this compound are mediated through the modulation of key signaling pathways. The following diagrams illustrate these pathways and the experimental workflows.

Caption: Workflow for assessing the neuroprotective effects of this compound in a 6-OHDA-induced in vitro model of Parkinson's disease.

Caption: Workflow for evaluating the neuroprotective effects of this compound in an MPTP-induced in vivo model of Parkinson's disease.

This compound exerts its neuroprotective effects through multiple mechanisms, including the activation of the Nrf2 antioxidant pathway and the inhibition of the pro-inflammatory NF-κB pathway.

Caption: Key signaling pathways modulated by this compound to confer neuroprotection in Parkinson's disease models.

Conclusion

This compound demonstrates significant neuroprotective potential in established cellular and animal models of Parkinson's disease. Its multifaceted mechanism of action, encompassing antioxidant and anti-inflammatory properties, positions it as a compelling candidate for further drug development. The data and protocols summarized in this guide offer a solid foundation for researchers aiming to build upon these promising preclinical findings. Future investigations should focus on elucidating the precise molecular targets of this compound and evaluating its efficacy and safety in more advanced preclinical models.

References

- 1. Neuroprotective Effects of Cryptotanshinone in a Direct Reprogramming Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. caringsunshine.com [caringsunshine.com]

- 4. Monoamine Oxidase Inhibition by Major Tanshinones from Salvia miltiorrhiza and Selective Muscarinic Acetylcholine M4 Receptor Antagonism by this compound - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Tanshinone I in Inducing Apoptosis in Leukemia Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Tanshinone I, a bioactive compound derived from Salvia miltiorrhiza, and its significant role in inducing apoptosis in leukemia cells. This document collates and presents key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular signaling pathways to serve as a comprehensive resource for the scientific community.

Introduction

This compound (Tan I), a lipophilic diterpene quinone, has emerged as a promising candidate in cancer therapeutics due to its demonstrated antitumor activities across various human cancer cell lines.[1] Of particular interest is its efficacy in inducing programmed cell death, or apoptosis, in leukemia cells, offering a potential avenue for novel anti-leukemia drug development.[1][2] This guide focuses on the molecular mechanisms through which this compound exerts its pro-apoptotic effects on leukemia cells, with a specific emphasis on the modulation of key signaling pathways.

Quantitative Analysis of this compound Efficacy

The cytotoxic and pro-apoptotic effects of this compound on leukemia cells have been quantified in several studies. The following tables summarize the key data, providing a comparative overview of its potency and effectiveness.